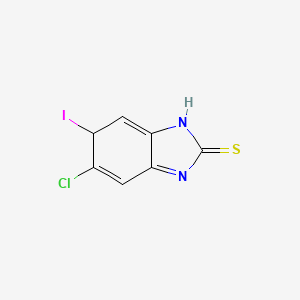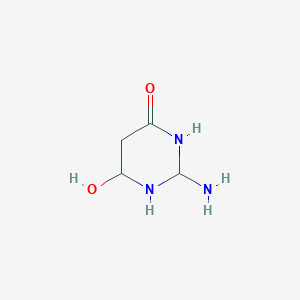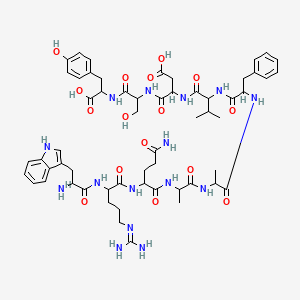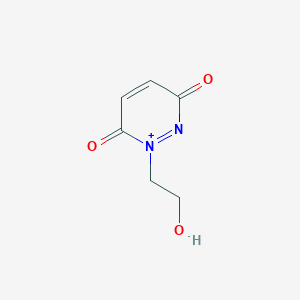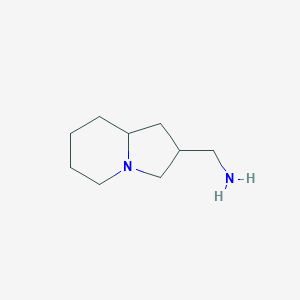
(Octahydroindolizin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octahydroindolizin-2-yl)methanamine is a chemical compound with the molecular formula C₉H₁₈N₂ It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydroindolizin-2-yl)methanamine typically involves the reduction of indolizine derivatives. One common method is the hydrogenation of indolizine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include a solvent like ethanol and a temperature range of 25-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(Octahydroindolizin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as PhI(OAc)₂ in combination with TEMPO.
Reduction: It can be reduced to form more saturated amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PhI(OAc)₂ and TEMPO in acetonitrile at room temperature.
Reduction: LiAlH₄ in dry ether at 0-25°C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
(Octahydroindolizin-2-yl)methanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
The compound’s derivatives are explored for their pharmacological properties. They may exhibit activity against certain diseases, making them potential candidates for therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various applications, including the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (Octahydroindolizin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(Octahydroindolizin-5-yl)methanamine: Another derivative of indolizine with similar reactivity but different positional isomerism.
(Oxolan-2-yl)methanamine: A related compound with a different heterocyclic core, exhibiting distinct chemical properties.
Uniqueness
(Octahydroindolizin-2-yl)methanamine is unique due to its specific bicyclic structure, which imparts distinct reactivity and binding characteristics. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-2-ylmethanamine |
InChI |
InChI=1S/C9H18N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h8-9H,1-7,10H2 |
InChI Key |
XIGLLLYLIZSLNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(CC2C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


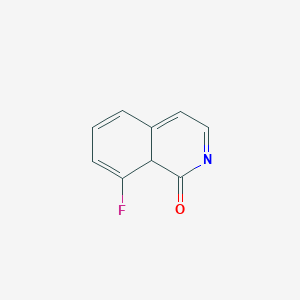
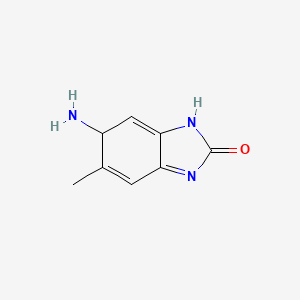
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)

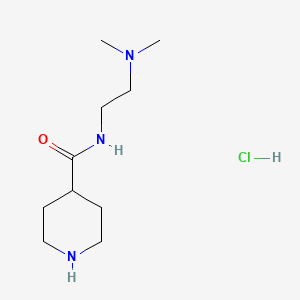
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
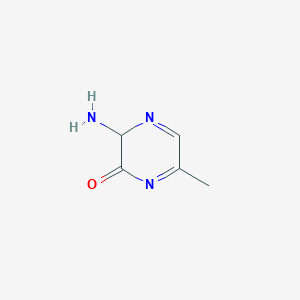
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
